molecular formula C11H11N5 B1352689 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine CAS No. 879615-84-6

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B1352689
CAS No.: 879615-84-6
M. Wt: 213.24 g/mol
InChI Key: AVAFAFDOURGYKI-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features both an indole and a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the triazine ring is known for its stability and versatility in chemical reactions.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine” is not available, it’s worth noting that indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .

Future Directions

The future directions in the research of 2,3-dihydroindole derivatives, such as “4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine”, could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . These compounds could be of interest as substances with useful pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of an indole derivative with a triazine precursor. One common method is the cyclization of an appropriate hydrazone with a triazine derivative under acidic or basic conditions. For example, a hydrazone can be heated in the presence of a triazine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2,4,6-triaminotriazine: A triazine derivative with similar chemical properties.

    Indole-3-carbinol: A bioactive compound found in cruciferous vegetables.

Uniqueness

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is unique due to the combination of the indole and triazine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFAFDOURGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424196
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879615-84-6
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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